molecular formula C13H19NO2 B091979 (S)-tert-Butyl 2-amino-3-phenylpropanoate CAS No. 16874-17-2

(S)-tert-Butyl 2-amino-3-phenylpropanoate

Cat. No. B091979
CAS RN: 16874-17-2
M. Wt: 221.29 g/mol
InChI Key: QOISWWBTZMFUEL-NSHDSACASA-N
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Description

(S)-tert-Butyl 2-amino-3-phenylpropanoate is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the tert-butyl group provides steric bulk, which can be useful in stereoselective reactions, while the amino and phenyl groups offer points of reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of related compounds, such as benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, has been described using natural or protected L-amino acids as starting materials . The synthesis involves the introduction of a tert-butoxycarbonyl protecting group, which is a common strategy to protect the amino functionality during synthetic procedures. This approach is valuable for the synthesis of (S)-tert-Butyl 2-amino-3-phenylpropanoate, as it allows for the selective modification of the molecule while preserving its chiral integrity.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-tert-Butyl 2-amino-3-phenylpropanoate has been characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been employed to determine the crystal and molecular structure of related compounds, revealing details such as hydrogen bonding patterns and the spatial arrangement of functional groups . These analyses are crucial for understanding the three-dimensional conformation of the molecule, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl group in (S)-tert-Butyl 2-amino-3-phenylpropanoate can be involved in reactions where it serves as a protecting group for the amino functionality. For instance, the synthesis of perfluoro-tert-butyl 4-hydroxyproline demonstrates the use of a tert-butyl group in a Mitsunobu reaction, which is a versatile method for converting alcohols into esters, ethers, and other compounds . The tert-butyl group can be removed under acidic conditions once the desired transformations have been completed, revealing the free amino group for further reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-Butyl 2-amino-3-phenylpropanoate and related compounds are influenced by their molecular structure. The presence of the tert-butyl group imparts a degree of hydrophobicity, while the amino and phenyl groups contribute to the molecule's polarity and potential for hydrogen bonding . These properties are important for solubility, reactivity, and the overall behavior of the compound in different environments, which is particularly relevant for its use in medicinal chemistry and material science.

Scientific Research Applications

  • Chemoselective Deprotection Catalysis : The compound has been used in the acylation of β-amino esters and hydrolysis of β-amido esters, demonstrating the exceptional ability of Candida antarctica Lipase A (CAL-A) in chemoselective deprotection catalysis. This process favored amide bond cleavage over tert-butyl ester bond in N-acylated tert-butyl esters, including 3-amino-3-phenylpropanoate (Mäenpää, Kanerva, & Liljeblad, 2016).

  • Synthesis of β-Alanine Derivatives : In enantioselective synthesis, (S)-tert-Butyl 2-amino-3-phenylpropanoate is used in creating 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This process involves electrophilic attack of [H2NCH2]+ on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).

  • Cryptophycin Synthesis : This compound is integral in the total synthesis of cryptophycin-24 (Arenastatin A), a potent anticancer agent. Protocols using (S)-tert-Butyl 2-amino-3-phenylpropanoate include setting stereogenic centers and coupling to the C2-C10 amino acid fragment (Eggen et al., 2000).

  • Electrochemical Behavior Study : This compound was synthesized from L-phenylalanine and studied for its electrochemical behavior when self-assembled on a gold electrode. This research provides insights into the molecular structure and electron transfer processes (Sun Ru, Geng Jian-feng, Mei, & Gu Ren-ao, 2004).

  • Aminohydroxylation in Organic Synthesis : In the field of organic synthesis, the compound has been utilized in aminohydroxylation processes, demonstrating its application in the creation of complex molecules and intermediates for further chemical transformations (Csatayová et al., 2011).

  • Asymmetric Synthesis of Diaminobutanoic Acid : It has been used in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, showcasing its role in the formation of complex amino acid derivatives (Bunnage et al., 2003).

  • Synthesis of Functionalized Amino Acid Derivatives : This compound has been used in synthesizing a series of functionalized amino acid derivatives, contributing to the design of new anticancer agents (Kumar et al., 2009).

  • Enzymatic Resolution in Asymmetric Synthesis : The compound plays a role in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, an important step in the production of (S)-dapoxetine, an antidepressant (Torre, Gotor‐Fernández, & Gotor, 2006).

Safety And Hazards

The safety information for “(S)-tert-Butyl 2-amino-3-phenylpropanoate” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOISWWBTZMFUEL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426131
Record name L-phenylalanine tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-amino-3-phenylpropanoate

CAS RN

16874-17-2
Record name L-phenylalanine tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-amino-3-phenylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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